(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone
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Overview
Description
(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone is an organic compound with the molecular formula C15H13ClO3 It is a member of the aryl ketone family, characterized by the presence of a ketone functional group attached to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-(methoxymethoxy)benzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Chlorobenzoyl chloride+2-(Methoxymethoxy)benzenePyridinethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (4-chlorophenyl)[2-(methoxymethoxy)phenyl]carboxylic acid.
Reduction: Formation of (4-chlorophenyl)[2-(methoxymethoxy)phenyl]methanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)[2-(hydroxy)phenyl]methanone
- (4-Chlorophenyl)[2-(methoxy)phenyl]methanone
- (4-Bromophenyl)[2-(methoxymethoxy)phenyl]methanone
Uniqueness
(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone is unique due to the presence of both a chloro and a methoxymethoxy group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
(4-chlorophenyl)-[2-(methoxymethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-10-19-14-5-3-2-4-13(14)15(17)11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTYYFAJJBUURN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650777 |
Source
|
Record name | (4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-68-5 |
Source
|
Record name | (4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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